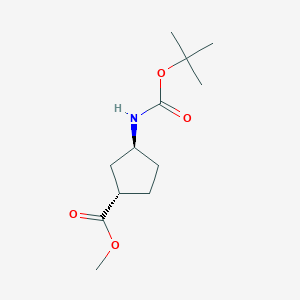

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester

Descripción general

Descripción

The compound "(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester" is a chiral molecule that is part of a broader class of compounds known for their utility as building blocks in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insight into related structures and synthetic methods that could be applicable to its synthesis and characterization.

Synthesis Analysis

The synthesis of related compounds, such as those described in the first paper, involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. These intermediates are then reacted with hydrazines to yield N-Boc-piperidinyl-pyrazole carboxylates . Although the target compound is not a pyrazole derivative, similar strategies involving the protection of amino groups with Boc (tert-butoxycarbonyl) and the formation of esters could be relevant to its synthesis.

Molecular Structure Analysis

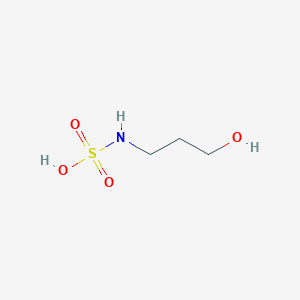

The molecular structure of "(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester" would consist of a cyclopentane ring with an amino group and a carboxylic acid methyl ester moiety attached to different carbons. The amino group would be protected by a Boc group, which is a common protecting group in peptide synthesis due to its stability and ease of removal under acidic conditions. The chiral centers at positions 1 and 3 of the cyclopentane ring would define the stereochemistry of the molecule.

Chemical Reactions Analysis

The Boc-protected amino acid esters, such as those synthesized in the first paper, are versatile intermediates that can undergo a variety of chemical reactions. These include further functionalization of the ester group, deprotection of the Boc group under acidic conditions, and incorporation into larger peptide chains or heterocyclic structures . The specific reactivity of the compound would depend on the presence of the Boc group and the ester functionality, which can be modified or reacted with other reagents to form more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its chiral nature and the presence of the Boc group and ester functionality. The Boc group would increase the steric bulk and could affect the solubility and boiling point of the compound. The ester group would contribute to the compound's polarity and could participate in hydrogen bonding, affecting its solubility in various solvents. The exact properties would need to be determined experimentally, but they would be expected to be consistent with other Boc-protected amino acid esters.

The second paper discusses a different chiral cyclopentane derivative, which is a precursor for carbocyclic nucleoside synthesis . While this does not directly relate to the target compound, the methods used for the synthesis of chiral cyclopentane structures, such as Dieckmann cyclization, could be informative for the synthesis of related compounds, including "(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester".

Aplicaciones Científicas De Investigación

-

Synthesis of Unsaturated Adamantane Derivatives

- Field : Petroleum Chemistry

- Application : This compound is used in the synthesis of unsaturated adamantane derivatives . These derivatives have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method : The synthesis involves the development of novel methods for their preparation, and to the polymerization reactions . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also appraised .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

-

Production of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide

- Field : Organic Chemistry

- Application : The carboxylic acid derivative acts as an alkylating agent in the production of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide .

- Method : The method proposed by Guo et al. involves a reaction of adamantanecarboxylic acid with enamides .

- Results : The result of this reaction is the production of N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide .

-

Synthesis and Mechanisms of Phosphoramidates

- Field : Chemical Sciences

- Application : This compound is used in the synthesis of phosphoramidates . Phosphoramidates are a class of organophosphorus compounds known for the presence of a single covalent bond between the tetracoordinate P (V) atom and N (III) atom .

- Method : The synthetic routes can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .

- Results : Examples of some important compounds synthesized through these routes are provided .

-

Production of Benzyl (diethoxyphosphoryl)-d-prolinate and Ethyl (diethoxyphosphoryl)-l-phenylalaninate

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of benzyl (diethoxyphosphoryl)-d-prolinate and ethyl (diethoxyphosphoryl)-l-phenylalaninate . These compounds are examples of phosphoramidates, a class of organophosphorus compounds known for the presence of a single covalent bond between the tetracoordinate P (V) atom and N (III) atom .

- Method : The synthetic routes can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .

- Results : The result of these reactions is the production of benzyl (diethoxyphosphoryl)-d-prolinate and ethyl (diethoxyphosphoryl)-l-phenylalaninate .

-

Synthesis of Tetraethyl ((1S,3S)-cyclohexane-1,3-diyl)bis(phosphoramidate) and Diethyl ((1S,3S)-3-aminocyclohexyl)phosphoramidate

- Field : Chemical Sciences

- Application : This compound is used in the synthesis of tetraethyl ((1S,3S)-cyclohexane-1,3-diyl)bis(phosphoramidate) and diethyl ((1S,3S)-3-aminocyclohexyl)phosphoramidate . These compounds are also examples of phosphoramidates .

- Method : The synthetic routes can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .

- Results : The result of these reactions is the production of tetraethyl ((1S,3S)-cyclohexane-1,3-diyl)bis(phosphoramidate) and diethyl ((1S,3S)-3-aminocyclohexyl)phosphoramidate .

- Synthesis of Adamantane Derivatives

- Field : Petroleum Chemistry

- Application : This compound could potentially be used in the synthesis of unsaturated adamantane derivatives . These derivatives have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method : The synthesis involves the development of novel methods for their preparation, and to the polymerization reactions . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also appraised .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Safety And Hazards

Propiedades

IUPAC Name |

methyl (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMDDXYOHHJMT-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370351 | |

| Record name | ST50825900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester | |

CAS RN |

329910-39-6 | |

| Record name | ST50825900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)